4-Hydroxy-N-(3,4,5-trimethoxybenzylidene)aniline
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Overview
Description
4-Hydroxy-N-(3,4,5-trimethoxybenzylidene)aniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond (C=N) formed by the condensation of an amine and a carbonyl compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-(3,4,5-trimethoxybenzylidene)aniline typically involves the condensation reaction between 4-hydroxyaniline and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general procedure is as follows:
- Dissolve 4-hydroxyaniline in ethanol.
- Add 3,4,5-trimethoxybenzaldehyde to the solution.
- Heat the mixture under reflux for several hours.
- Allow the reaction mixture to cool to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
While the laboratory-scale synthesis is straightforward, industrial production may involve optimization of reaction conditions to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N-(3,4,5-trimethoxybenzylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Ethers or esters depending on the substituent used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-(3,4,5-trimethoxybenzylidene)aniline involves its interaction with molecular targets through the imine group. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its antioxidant properties are attributed to the presence of the hydroxyl and methoxy groups, which can scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-N-(3,4-dimethoxybenzylidene)aniline
- 4-Hydroxy-N-(3,5-dimethoxybenzylidene)aniline
- 4-Hydroxy-N-(3,4,5-trimethoxybenzylidene)benzohydrazide
Uniqueness
4-Hydroxy-N-(3,4,5-trimethoxybenzylidene)aniline is unique due to the presence of three methoxy groups on the benzylidene moiety, which can enhance its electron-donating properties and influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties.
Properties
Molecular Formula |
C16H17NO4 |
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Molecular Weight |
287.31 g/mol |
IUPAC Name |
4-[(3,4,5-trimethoxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C16H17NO4/c1-19-14-8-11(9-15(20-2)16(14)21-3)10-17-12-4-6-13(18)7-5-12/h4-10,18H,1-3H3 |
InChI Key |
RGBMBNCCMCQPNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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